

Troubleshooting low yield in ethylene glycol production

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Compound of Interest

Compound Name: *Ethen-1,2-diol*

Cat. No.: *B074797*

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Technical Support Center: Ethylene Glycol Production

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during ethylene glycol production experiments, with a focus on resolving issues related to low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my ethylene glycol yield lower than expected in the hydrolysis of ethylene oxide?

Low yield in this process is often attributed to suboptimal reaction conditions or the formation of higher glycols.

- Suboptimal Water-to-Ethylene Oxide Ratio: The molar ratio of water to ethylene oxide is a critical factor. A low ratio favors the reaction of ethylene oxide with the newly formed ethylene glycol, leading to the production of diethylene glycol (DEG) and triethylene glycol (TEG), thus reducing the selectivity for monoethylene glycol (MEG).^[1] In industrial processes, the selectivity to MEG typically ranges from 89-91% due to practical limits on the amount of excess water used, as its subsequent removal is energy-intensive.^[1]

- Reaction Temperature and Pressure: While the yield of MEG is primarily dependent on the reactant ratio, temperature and pressure can influence reaction rates and side reactions.[\[1\]](#) [\[2\]](#) Non-catalytic thermal hydrolysis is typically conducted at elevated temperatures and pressures.[\[1\]](#)[\[2\]](#)
- Catalyst Issues (if applicable): In catalytic processes, acid or base catalysts are used.[\[3\]](#)[\[4\]](#) Catalyst deactivation or inappropriate catalyst concentration can lead to lower yields.[\[4\]](#) For instance, high catalyst concentrations can sometimes favor the formation of higher glycols.[\[4\]](#)

Troubleshooting Steps:

- Analyze Product Composition: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the amounts of MEG, DEG, and TEG in your product mixture. This will help determine if the low yield is due to the formation of higher glycols.
- Optimize Water-to-Ethylene Oxide Ratio: Systematically vary the molar ratio of water to ethylene oxide in your experiments to find the optimal condition for maximizing MEG yield.
- Review Reaction Conditions: Ensure that the reaction temperature and pressure are within the optimal range for the specific process (catalytic or non-catalytic).
- Catalyst Evaluation (for catalytic processes): If using a catalyst, verify its activity and concentration. Consider catalyst regeneration or replacement if deactivation is suspected.

2. My catalyst activity is decreasing over time. What are the common causes of catalyst deactivation?

Catalyst deactivation is a common issue in ethylene glycol production and can be caused by several factors:

- Poisoning: Impurities in the feedstock can adsorb onto the active sites of the catalyst, blocking them and reducing activity.[\[5\]](#) For example, in processes using syngas, sulfur compounds can poison the catalyst.
- Fouling: The deposition of carbonaceous materials or heavy byproducts on the catalyst surface can block pores and active sites.[\[6\]](#) In biomass-to-ethylene glycol processes, lignin

can contribute to catalyst deactivation.[\[7\]](#)

- Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger ones, reducing the active surface area.
- Leaching: The active components of the catalyst may dissolve into the reaction medium, leading to a loss of activity.

Troubleshooting and Mitigation Strategies:

- Feedstock Purification: Ensure the purity of your reactants. Implement purification steps to remove potential catalyst poisons.
- Catalyst Regeneration: Depending on the cause of deactivation, it may be possible to regenerate the catalyst.[\[5\]](#) For example, coke deposits can sometimes be burned off in a controlled oxidation environment.[\[5\]](#)
- Optimize Reaction Conditions: Operating at lower temperatures, if feasible for the reaction kinetics, can help reduce sintering.
- Catalyst Characterization: Analyze the fresh and spent catalyst using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and temperature-programmed desorption (TPD) to understand the deactivation mechanism.

3. I am observing a significant loss of ethylene glycol during the purification step. What could be the reasons?

Losses during purification can occur through several mechanisms:

- Inefficient Distillation: The separation of ethylene glycol from water and higher glycols is typically done by distillation.[\[2\]](#) If the distillation column is not operating efficiently, ethylene glycol can be lost in the water or heavy ends streams.
- Side Reactions at High Temperatures: During distillation, high temperatures can promote side reactions, leading to the formation of byproducts and loss of the desired product.[\[8\]](#)
- Formation of Azeotropes: Although less common with ethylene glycol and water, the presence of other impurities could potentially form azeotropes, making separation by simple

distillation difficult.

- Product Degradation: Ethylene glycol can degrade in the presence of oxygen, especially at elevated temperatures, forming acidic byproducts.[\[8\]](#)

Troubleshooting Purification Issues:

- Optimize Distillation Parameters: Adjust the reflux ratio, reboiler temperature, and pressure of your distillation setup to improve separation efficiency.
- Analyze Waste Streams: Analyze the composition of your distillate and bottoms products to quantify the loss of ethylene glycol.
- Consider Vacuum Distillation: Distilling under reduced pressure allows for lower operating temperatures, which can minimize thermal degradation of the product.[\[2\]](#)
- Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Analysis of Glycol Mixture by Gas Chromatography (GC)

This protocol outlines a general method for quantifying the composition of a product mixture containing monoethylene glycol (MEG), diethylene glycol (DEG), and triethylene glycol (TEG).

- Objective: To determine the relative percentages of MEG, DEG, and TEG in a reaction product sample.
- Instrumentation: Gas chromatograph with a flame ionization detector (FID).
- Column: A polar capillary column suitable for glycol analysis (e.g., a wax-type column).
- Carrier Gas: Helium or Nitrogen.
- Procedure:

- Sample Preparation: Dilute a known amount of the product mixture in a suitable solvent (e.g., methanol or water).
- Standard Preparation: Prepare a series of standard solutions with known concentrations of MEG, DEG, and TEG.
- GC Conditions:
 - Injector Temperature: 250°C
 - Detector Temperature: 270°C
 - Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min. Hold at 240°C for 5 minutes. (Note: This is an example program and should be optimized for your specific column and instrument).
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC.
- Data Analysis: Integrate the peak areas for MEG, DEG, and TEG. Use the calibration curve generated from the standards to determine the concentration of each glycol in the sample.

Data Presentation

Table 1: Effect of Water to Ethylene Oxide (EO) Molar Ratio on Product Selectivity

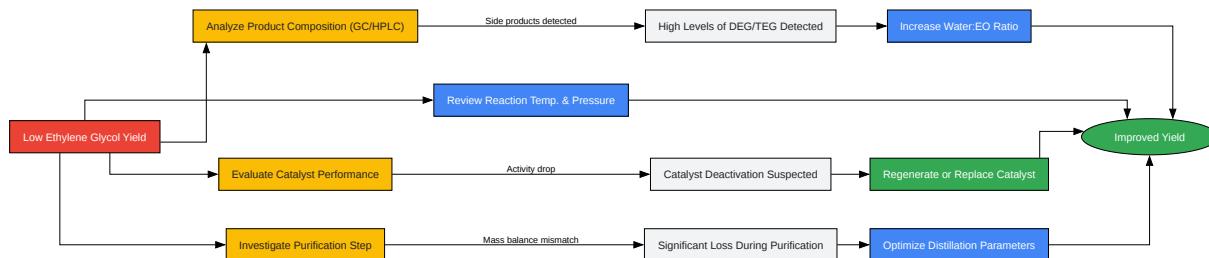
Water:EO Molar Ratio	MEG Selectivity (%)	DEG Selectivity (%)	TEG Selectivity (%)
5:1	80	15	5
10:1	88	9	3
15:1	91	7	2
20:1	93	5	2

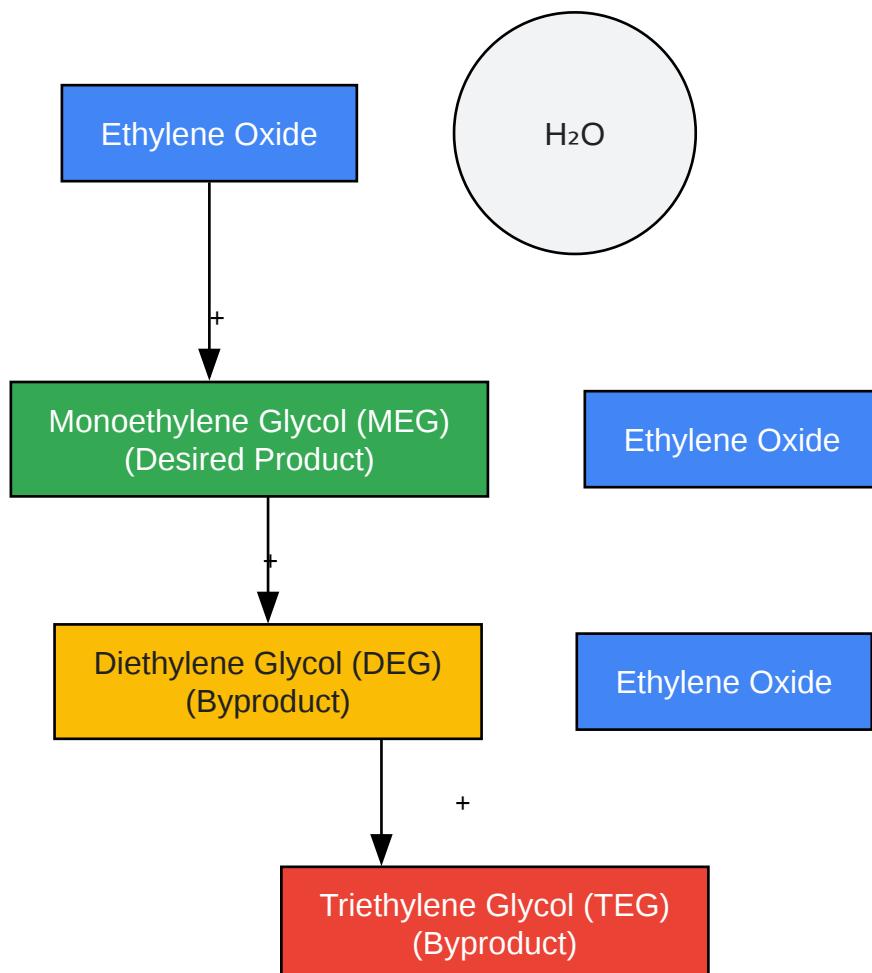
Note: The data in this table is illustrative and represents typical trends. Actual results will vary depending on specific experimental conditions.

Table 2: Common Catalysts and Typical Operating Conditions for Ethylene Glycol Production

Production Route	Catalyst	Temperature (°C)	Pressure (bar)	Key Considerations
Ethylene Oxide Hydrolysis	Acidic or Basic Catalysts (e.g., H ₂ SO ₄)	100 - 200	10 - 20	Catalyst needs to be neutralized and removed from the product. [3][4]
Syngas to EG	Rhodium, Ruthenium based catalysts	200 - 250	150 - 250	High pressure is required; catalyst is sensitive to impurities.
Biomass to EG	Tungsten, Nickel, Ruthenium based catalysts	200 - 250	40 - 60	Feedstock purity is crucial to avoid catalyst deactivation.[7]

Visualizations





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